7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione
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Description
7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B cells. TAK-659 has shown potential as a therapeutic agent in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Anticonvulsant Activity
A series of derivatives, including "7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione," have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These compounds have been shown to exhibit anticonvulsant activity in the maximal electroshock (MES) test, with some displaying neurotoxicity at certain doses. Specifically, compounds with trifluoromethyl substituents at the aryl ring have demonstrated increased anticonvulsant activity compared to their chloro, methoxy, or methyl analogues. This indicates the potential therapeutic relevance of the fluoro and trifluoromethyl substituents in enhancing anticonvulsant efficacy (Obniska, Kamiński, & Tatarczyńska, 2006) (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).
Chemical Synthesis Techniques
The synthesis techniques for compounds related to "7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione" involve innovative approaches to constructing the azaspirodecanedione framework. These techniques include copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization, providing a route to various trifluoromethylated 1-azaspiro[4.5]decanes with high yields, regioselectivity, and diastereoselectivity (Han, Wang, Liu, & Wang, 2014). Additionally, the lipophilicity of these compounds has been characterized, providing insights into their physicochemical properties and potential implications for their pharmacological activity (Obniska & Kamiński, 2006).
properties
IUPAC Name |
7,7,9-trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO2/c1-12-8-17(2,3)11-18(9-12)10-15(24)23(16(18)25)14-6-4-5-13(7-14)19(20,21)22/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFKTPQPFURZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione |
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